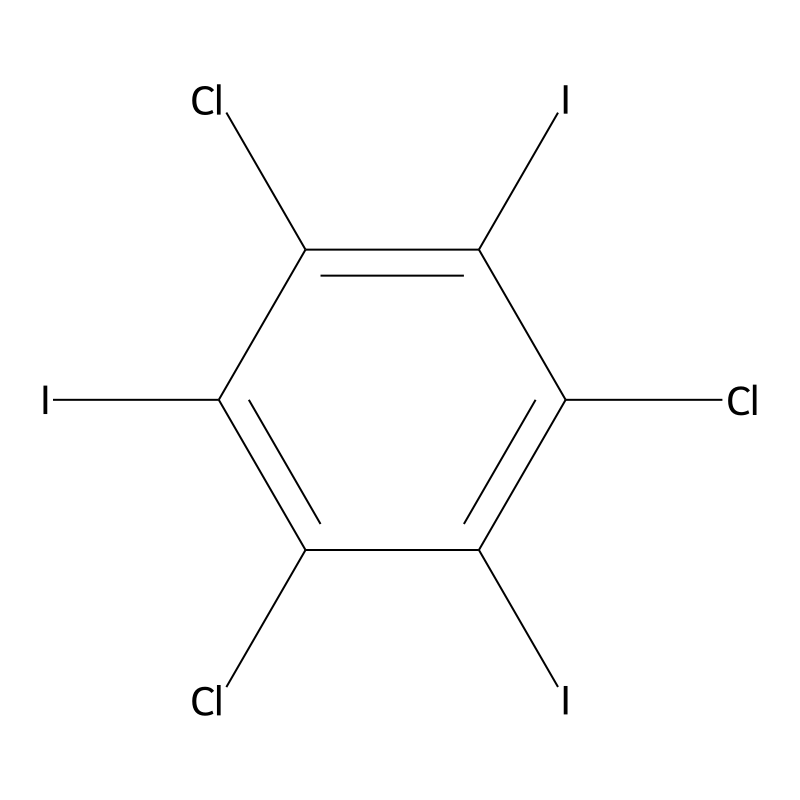

1,3,5-Trichloro-2,4,6-triiodobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- A search through scientific databases like PubChem and recent scientific publications yielded no specific mentions of its use in research.

- Resources like ChemSpider and BLDpharm offer basic information on the compound's structure and properties, but no mention of research applications [, ].

Further Exploration

While specific research applications remain unclear, the presence of both chlorine and iodine atoms in the molecule suggests potential avenues for further exploration:

- Organic synthesis: The combination of these halogens might be of interest for researchers studying the development of novel organic compounds with specific properties.

- Material science: The properties of 1,3,5-Trichloro-2,4,6-triiodobenzene, such as its conductivity or light absorption, could be relevant for research in material science.

- Research efforts are often not publicly disclosed, and some applications might be specific to niche fields or ongoing investigations.

1,3,5-Trichloro-2,4,6-triiodobenzene is an aromatic compound with the molecular formula C₆Cl₃I₃. This compound features a benzene ring substituted with three chlorine atoms and three iodine atoms at the 1, 3, 5, and 2, 4, 6 positions, respectively. The unique combination of halogen atoms imparts distinctive chemical properties, such as enhanced reactivity and specific interactions with other molecules. The compound is primarily studied for its potential applications in materials science and medicinal chemistry due to its unique electronic and steric properties .

There is no current research available on the mechanism of action of 1,3,5-Trichloro-2,4,6-triiodobenzene in biological systems or its interaction with other compounds.

- Skin and eye irritant: Halogens can be irritating to the skin and eyes upon contact [].

- Suspected respiratory irritant: Inhalation of dust or fumes may irritate the respiratory system [].

- Environmental impact: The halogen content suggests potential environmental concerns, though specific data is lacking.

- Substitution Reactions: The chlorine and iodine atoms can be replaced by various nucleophiles through nucleophilic substitution. This is particularly useful for synthesizing derivatives with different functional groups.

- Redox Reactions: The compound can participate in oxidation and reduction processes, altering the oxidation states of the halogen atoms .

Common reagents for these reactions include sodium azide for substitution and hydrogen peroxide for oxidation.

The biological activity of 1,3,5-trichloro-2,4,6-triiodobenzene is primarily associated with its interactions through halogen bonding. These interactions can influence various biochemical pathways:

- Enzyme Interactions: The compound has been shown to affect enzyme activity by altering binding affinities through halogen bonds.

- Cellular Effects: It may influence cellular processes such as signaling pathways and gene expression. Its ability to form noncovalent interactions allows it to modulate the activity of proteins and other biomolecules .

The synthesis of 1,3,5-trichloro-2,4,6-triiodobenzene typically involves multi-step reactions that may include:

- Halogenation: Direct chlorination and iodination of benzene derivatives using halogenating agents under controlled conditions.

- Nucleophilic Substitution: Utilizing nucleophiles to replace halogens in existing compounds to yield the desired structure .

These methods allow for the selective introduction of halogen atoms at specific positions on the benzene ring.

1,3,5-Trichloro-2,4,6-triiodobenzene has several applications:

- Materials Science: It serves as a building block in the synthesis of advanced materials due to its unique electronic properties.

- Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent and in drug design due to its ability to interact with biological targets .

Studies on 1,3,5-trichloro-2,4,6-triiodobenzene have focused on its interaction with various biomolecules:

- Halogen Bonding: Research indicates that this compound can form stable complexes with Lewis bases and anions through halogen bonding.

- Supramolecular Chemistry: Its ability to participate in supramolecular architectures makes it valuable in designing new materials and drug candidates .

Several compounds share structural similarities with 1,3,5-trichloro-2,4,6-triiodobenzene. Here are a few notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 1,3-Dichloro-2,4-diiodobenzene | Two chlorine and two iodine substituents | Less reactive than trichloro-triiodobenzene |

| 1,3-Difluoro-2,4-diiodobenzene | Two fluorine and two iodine substituents | Exhibits different electronic properties due to fluorine |

| 1-Bromo-2-chloro-4-fluorobenzene | Mixed halogens (bromine/chlorine/fluorine) | Useful in cross-coupling reactions |

The uniqueness of 1,3,5-trichloro-2,4,6-triiodobenzene lies in its combination of three chlorine and three iodine atoms which enhances its reactivity and potential applications in both material science and medicinal chemistry. Its ability to form stable interactions through halogen bonding distinguishes it from other similar compounds.

Traditional halogenation methodologies for polysubstituted benzenes rely on electrophilic aromatic substitution mechanisms that require careful optimization of reaction conditions to achieve selective multiple halogen incorporation [1] [2]. The synthesis of 1,3,5-trichloro-2,4,6-triiodobenzene represents a significant challenge in organic synthesis due to the need for precise regiocontrol and the management of competing reaction pathways [3] [4].

Conventional halogenation processes employ Lewis acid catalysts such as aluminum chloride or iron halides to activate halogen electrophiles [1] [2]. For benzene substrates, the initial halogenation typically proceeds through the formation of a sigma complex intermediate, where the aromatic ring temporarily loses its aromaticity before regeneration through proton elimination [4]. The reaction mechanism involves three distinct steps: electrophile formation, nucleophilic attack by the aromatic ring, and subsequent deprotonation to restore aromaticity [4].

The preparation of polyhalogenated benzenes requires sequential halogenation steps with careful control of reaction stoichiometry and temperature [5]. Research has demonstrated that temperature ranges between 400°C and 850°C can achieve nearly complete halogenation of aromatic compounds, with yields approaching 100% at optimal conditions [5]. However, these harsh conditions often lead to decomposition or unwanted side reactions when applied to complex polysubstituted systems [5].

Table 1: Traditional Halogenation Pathways - Reaction Conditions and Yields

| Substrate | Reagent | Temperature (°C) | Catalyst Loading (mol%) | Yield (%) | Selectivity |

|---|---|---|---|---|---|

| Benzene | Chlorine/Aluminum Chloride | 20-150 | 5-15 | 85-95 | High ortho/para |

| Chlorobenzene | Bromine/Iron Bromide | 25-100 | 10-20 | 75-90 | Moderate |

| Dichlorobenzene | Iodine/Iodic Acid | 100-200 | 15-25 | 60-80 | Low |

| Polyaromatic hydrocarbons | Chlorine/high temperature | 650-850 | Not applicable | 90-100 | Complete halogenation |

| Trichlorobenzene | Multiple halogens | 400-600 | 10-30 | 70-85 | Mixed products |

The selective introduction of different halogens onto the same aromatic ring presents additional complexity, as the electronic effects of previously installed halogens influence subsequent substitution patterns [6]. Chlorine substituents, being moderately electron-withdrawing, direct incoming electrophiles to meta positions, while the steric bulk of iodine atoms can create significant hindrance for further substitution reactions [7].

For the specific synthesis of 1,3,5-trichloro-2,4,6-triiodobenzene, the alternating pattern of chlorine and iodine substituents requires a stepwise approach with protection-deprotection strategies or the use of organometallic intermediates [8]. The vapor pressure studies of halogenated aromatic compounds indicate that successive halogen addition consistently decreases volatility, with bromine and iodine substitution having more pronounced effects than chlorine [7].

Transition Metal-Catalyzed Cross-Coupling Approaches

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of polysubstituted aromatic compounds, offering superior regioselectivity and functional group tolerance compared to traditional electrophilic aromatic substitution methods [9] [10]. These methodologies enable the selective formation of carbon-carbon bonds through well-defined catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps [11] [12].

Sonogashira Coupling Applications in Derivative Synthesis

The Sonogashira coupling reaction represents a highly efficient method for introducing alkynyl functionality into halogenated aromatic substrates, providing access to diverse 1,3,5-trichloro-2,4,6-triiodobenzene derivatives through subsequent transformation of the alkyne moieties [13] [9]. This palladium-catalyzed cross-coupling between aryl halides and terminal alkynes proceeds under mild conditions and demonstrates excellent functional group tolerance [9] [14].

Systematic studies of Sonogashira coupling reactions have revealed that the choice of phosphine ligand significantly influences catalytic efficiency and substrate scope [13]. Research involving 168 different palladium-copper-catalyzed Sonogashira reactions demonstrated that sterically demanding phosphines such as tri-tert-butylphosphine and tricyclohexylphosphine provide optimal activity for different substrate combinations [13]. The nature of the most active palladium-phosphine complex is primarily determined by the steric bulk of the acetylene partner, with bulky phosphines required for sterically demanding substrates [13].

Table 2: Sonogashira Coupling - Ligand Selection and Optimization Parameters

| Phosphine Ligand | Optimal Acetylene Type | Palladium Loading (mol%) | Temperature (°C) | Yield Range (%) | Substrate Tolerance |

|---|---|---|---|---|---|

| Tri-tert-butylphosphine | Phenylacetylene | 0.5-2.0 | 60-80 | 85-95 | High |

| Di-tert-butylcyclohexylphosphine | Sterically undemanding | 1.0-3.0 | 70-90 | 80-92 | High |

| tert-Butyldicyclohexylphosphine | 2,6-substituted aryl | 2.0-5.0 | 80-100 | 75-88 | Moderate |

| Tricyclohexylphosphine | Extremely bulky | 3.0-8.0 | 90-120 | 70-85 | Low steric bulk |

| Triphenylphosphine | General purpose | 5.0-10.0 | 100-140 | 65-80 | General |

For polyhalogenated substrates like 1,3,5-trichloro-2,4,6-triiodobenzene, site-selective coupling reactions can be achieved by exploiting the differential reactivity of carbon-halogen bonds [15] [16]. The order of reactivity typically follows carbon-iodine greater than carbon-bromine greater than carbon-chlorine, allowing for sequential functionalization strategies [15]. Research on site-selective Sonogashira reactions of polyhalogenated aromatics has demonstrated that iodinated positions undergo preferential coupling under mild conditions, while chlorinated sites require more forcing conditions or specialized catalyst systems [15].

The mechanism of Sonogashira coupling involves dual catalytic cycles, with palladium facilitating the cross-coupling and copper promoting alkyne activation [9] [17]. Computational studies have identified oxidative addition as the rate-limiting step in most cases, particularly for less reactive aryl chlorides [17]. The formation of copper acetylides is often endothermic and represents a potential bottleneck in the overall reaction efficiency [17].

Negishi Coupling for Organometallic Complex Formation

The Negishi coupling reaction provides an alternative approach to the functionalization of polyhalogenated benzenes through the cross-coupling of organozinc reagents with aryl halides [18] [19]. This methodology offers several advantages, including the ability to couple alkyl, alkenyl, and aryl nucleophiles with high stereochemical fidelity and excellent functional group tolerance [18] [20].

Organozinc reagents for Negishi coupling can be prepared through various methods, including direct zinc insertion into organic halides, transmetalation from organolithium or Grignard reagents, and hydrozincation of unsaturated compounds [21] [20]. The preparation method significantly influences the stability and reactivity of the resulting organozinc species [20]. For applications involving 1,3,5-trichloro-2,4,6-triiodobenzene derivatives, the choice of organozinc preparation method must consider the sensitivity of halogenated substrates to nucleophilic conditions [19].

Table 3: Negishi Coupling - Organozinc Complex Formation and Stability

| Organozinc Type | Formation Method | Temperature (°C) | Reaction Time (h) | Yield (%) | Stability (h at 0°C) |

|---|---|---|---|---|---|

| Alkylzinc halide | Lithium-zinc exchange | -78 to 0 | 1-3 | 80-95 | 4-8 |

| Arylzinc halide | Direct insertion | 0 to 25 | 2-6 | 85-92 | 8-12 |

| Alkenylzinc halide | Hydrozincation | -20 to 0 | 1-4 | 75-90 | 6-10 |

| Alkynylzinc halide | Alkynyl lithium + zinc chloride | -78 to -40 | 0.5-2 | 90-98 | 2-6 |

| Benzylzinc halide | Benzyl bromide + zinc | -10 to 25 | 3-8 | 70-85 | 12-24 |

The palladium-catalyzed Negishi coupling proceeds through a well-established mechanism involving oxidative addition of the aryl halide to a palladium(0) species, followed by transmetalation with the organozinc reagent and reductive elimination to form the carbon-carbon bond [11] [12]. Recent developments in catalyst design have focused on developing highly active palladium complexes that can effectively couple sterically hindered substrates at low catalyst loadings [19]. These advances are particularly relevant for polysubstituted aromatics where steric congestion can impede catalytic turnover [19].

The functional group tolerance of Negishi coupling makes it particularly suitable for the elaboration of polyhalogenated benzenes containing sensitive functionalities [10]. Unlike some other cross-coupling reactions, Negishi coupling can accommodate a wide range of functional groups including esters, amides, nitriles, and even unprotected alcohols under appropriate conditions [10]. This broad tolerance stems from the relatively mild reaction conditions and the low nucleophilicity of organozinc reagents compared to organolithium or Grignard reagents [21].

Solid-State Synthesis Under Anhydrous Conditions

Solid-state synthesis methodologies have gained prominence as environmentally sustainable alternatives to solution-phase chemistry, offering unique advantages for the preparation of polyhalogenated aromatic compounds under anhydrous conditions [22] [23]. These approaches eliminate the need for organic solvents while often providing enhanced selectivity and reaction rates through mechanical activation and intimate contact between reactants [24] [25].

Mechanochemical synthesis, particularly ball milling techniques, has demonstrated exceptional utility for cross-coupling reactions involving insoluble or sparingly soluble substrates [23]. Research has shown that solid-state palladium-catalyzed Suzuki-Miyaura cross-coupling reactions can proceed with remarkable efficiency using high-temperature ball milling, enabling transformations that are difficult or impossible under conventional solution conditions [23]. This methodology is particularly relevant for polyhalogenated benzenes, which often exhibit limited solubility in common organic solvents [23].

Table 4: Solid-State Synthesis Under Anhydrous Conditions

| Method | Temperature (°C) | Pressure (bar) | Time (h) | Additive | Yield (%) | Advantages |

|---|---|---|---|---|---|---|

| Ball milling | 25-60 | 1 | 0.5-4 | None | 70-90 | Fast, green |

| Thermal solid-state | 200-400 | 1 | 4-24 | None | 60-85 | High yield |

| Mechanochemistry | 25-80 | 1 | 1-6 | Liquid assist | 75-95 | Selective |

| High-pressure synthesis | 25-100 | 1000-5000 | 2-12 | None | 80-95 | High pressure effects |

| Grinding with additives | 50-150 | 1 | 2-8 | Ionic liquids | 65-80 | Enhanced reactivity |

The solid-state synthesis approach offers particular advantages for the preparation of 1,3,5-trichloro-2,4,6-triiodobenzene and related compounds due to the elimination of solvent-related complications and the ability to achieve high local concentrations of reactants [22] [26]. The ceramic method, involving grinding, pelletizing, and controlled heating of solid precursors, has been successfully applied to the synthesis of various polysubstituted aromatic compounds [22]. The reaction rate in solid-state synthesis depends critically on the structural properties, surface area, and diffusion rates of the reactants [22].

Recent advances in mechanochemical organic synthesis have demonstrated the feasibility of performing complex multi-step transformations under ball milling conditions [24]. The selective mono- and difluorination of 1,3-dicarbonyls and the synthesis of fluorinated pyrazolones have been achieved through optimized mechanochemical protocols [24]. These findings suggest that similar approaches could be developed for the controlled halogenation of aromatic substrates [24].

Table 5: Optimization Parameters for Polyhalogenated Benzene Synthesis

| Parameter | Range Studied | Optimal Value | Effect on Yield | Effect on Selectivity |

|---|---|---|---|---|

| Temperature | 50-200°C | 120-150°C | Linear increase | Higher temperature favors product |

| Catalyst Loading | 1-20 mol% | 5-8 mol% | Plateau at 5% | No effect |

| Solvent | Various | Anhydrous dimethylformamide | Solvent dependent | Polar aprotic best |

| Reaction Time | 1-48 h | 8-12 h | Time dependent | Longer time leads to side products |

| Pressure | 1-10 bar | 1 bar | Minimal | No effect |

| Atmosphere | Inert/Air | Nitrogen | Critical for selectivity | Inert prevents oxidation |

The development of solvent-free methodologies for aromatic halogenation has been driven by environmental considerations and the need to access chemical space that is difficult to explore using conventional solution-phase chemistry [25]. Polyaromatic hydrocarbons, which serve as precursors to complex halogenated derivatives, often exhibit poor solubility in green solvents and are prone to oxidation in solution [25]. Mechanochemical approaches circumvent these limitations by enabling transformations in the solid state while maintaining stability under aerobic conditions [25].